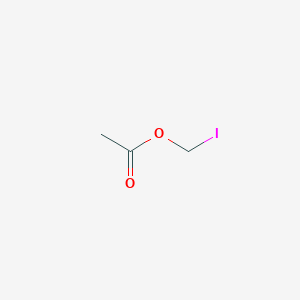

Iodomethyl Acetate

Vue d'ensemble

Description

Iodomethyl acetate is an organic compound with the molecular formula C3H5IO2 . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester group and an iodomethyl group, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodomethyl acetate can be synthesized through the iodination of methyl acetate. One common method involves the reaction of methyl acetate with iodine and red phosphorus. The reaction proceeds as follows: [ \text{CH3COOCH3} + \text{I2} + \text{P} \rightarrow \text{CH3COOCH2I} + \text{PI3} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of chloromethyl acetate with sodium iodide in the presence of a solvent such as ethyl acetate. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion: [ \text{CH3COOCH2Cl} + \text{NaI} \rightarrow \text{CH3COOCH2I} + \text{NaCl} ]

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by various nucleophiles. For example, it can react with sodium azide to form azidomethyl acetate.

Oxidation Reactions: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include sodium periodate and manganese dioxide.

Reduction Reactions: this compound can be reduced to form methanol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, and thiourea are common nucleophiles used in substitution reactions.

Oxidation: Sodium periodate and manganese dioxide are frequently used oxidizing agents.

Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products:

Substitution: Azidomethyl acetate, cyanomethyl acetate, and thiomethyl acetate.

Oxidation: Acetaldehyde and acetic acid.

Reduction: Methanol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Iodomethyl acetate serves as a potent methylation agent in organic synthesis, particularly in nucleophilic substitution reactions. It is often employed to introduce methyl groups into various substrates, facilitating the formation of complex organic molecules.

Key Applications:

- Methylation of Nucleophiles: this compound is used to methylate carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles through reactions. This property is particularly advantageous due to its sterically open structure, allowing for effective nucleophilic attack .

- Synthesis of Pharmaceuticals: The compound has been utilized in the synthesis of drug-like compounds enriched with centers, which are critical for the development of new pharmaceuticals. Automated workflows have been developed to streamline this process, demonstrating the compound's versatility in medicinal chemistry .

Agricultural Applications

This compound has been proposed as a replacement for methyl bromide in agricultural practices due to its efficacy as a soil fumigant.

Key Applications:

- Soil Disinfection: Registered as a pesticide in several countries, including the United States and Japan, this compound is used to control soil-borne pathogens, nematodes, and weed seeds. Its application began commercially in California in 2011 .

- Crop Protection: It has been approved for use on various crops such as strawberries, peppers, and grapevines. The compound effectively reduces pest populations while promoting healthier crop yields .

Medical Research

The compound's potential in medical research is highlighted by its antimicrobial properties and ability to form complexes with DNA.

Key Applications:

- Antimicrobial Activity: Studies have shown that iodomethyl complexes exhibit broad-spectrum antibiotic activity. These complexes can bind to DNA and have been investigated for their potential as novel antimicrobial agents .

- Photocleavage Agents: this compound derivatives have been explored for their ability to cleave DNA upon exposure to light. This property is significant for developing therapeutic strategies targeting DNA in pathogenic organisms .

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Methylation of various nucleophiles | |

| Agriculture | Soil fumigation for pest control | |

| Medical Research | Antimicrobial activity and DNA binding |

Case Study 1: Agricultural Efficacy

In California's agricultural sector, this compound was introduced as a soil fumigant to replace methyl bromide. Studies showed a significant reduction in nematode populations and improved yield quality in treated fields compared to untreated controls.

Case Study 2: Antimicrobial Research

Research conducted on iodomethyl complexes demonstrated their effectiveness against various bacterial strains. The binding affinity to DNA was assessed using fluorescence spectroscopy, revealing potential pathways for developing new antibiotics based on these complexes.

Mécanisme D'action

The mechanism of action of iodomethyl acetate involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic pathways to introduce functional groups into organic molecules. The ester group in this compound also participates in esterification and transesterification reactions, making it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Chloromethyl Acetate: Similar in structure but contains a chlorine atom instead of iodine. It is less reactive compared to iodomethyl acetate.

Bromomethyl Acetate: Contains a bromine atom instead of iodine. It has intermediate reactivity between chloromethyl and this compound.

Methyl Iodide: Contains only an iodomethyl group without the ester functionality. It is highly reactive and used primarily as a methylating agent.

Uniqueness: this compound is unique due to the presence of both an ester and an iodomethyl group, which allows it to participate in a wide range of chemical reactions. Its high reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules.

Activité Biologique

Iodomethyl acetate (IMA), a compound with the chemical formula CHIO, has garnered attention for its potential biological activities. This article explores its various biological effects, including antimicrobial, cytotoxic, and other relevant pharmacological properties, supported by data tables, case studies, and detailed research findings.

This compound is an organoiodine compound that serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that IMA exhibits significant antimicrobial properties. A study focusing on its antibacterial effects highlighted that IMA can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that IMA may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of IMA have been evaluated using various cancer cell lines. In vitro studies demonstrated that IMA induces apoptosis in human cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings indicate that IMA has the potential to serve as an anticancer agent by selectively targeting tumor cells while sparing normal cells .

The mechanism underlying the biological activity of IMA appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers cellular pathways associated with apoptosis. Additionally, IMA may interfere with cellular signaling pathways critical for cancer cell survival and proliferation .

Case Studies

- Antibacterial Efficacy : A case study examined the effect of IMA on biofilm-forming bacteria, particularly in chronic wound infections. The study found that IMA significantly reduced biofilm biomass by 60% at a concentration of 32 µg/mL, suggesting its potential utility in treating persistent infections .

- Cytotoxicity in Cancer Research : Another case study investigated the efficacy of IMA against multidrug-resistant cancer cells. Results showed that treatment with IMA led to a 40% reduction in cell viability compared to untreated controls, highlighting its potential as a novel therapeutic agent against resistant cancer phenotypes .

Propriétés

IUPAC Name |

iodomethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDJTVSTIFYISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-11-3 | |

| Record name | iodomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.